molecular formula C26H21N5O5 B2817758 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1358028-04-2

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2817758
CAS No.: 1358028-04-2
M. Wt: 483.484
InChI Key: PAXBOXPOOBEGCV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C26H21N5O5 and its molecular weight is 483.484. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is part of a class of compounds studied for their medicinal chemistry applications. For instance, derivatives of the N-(1,3-benzodioxol-5-ylmethyl) group, such as N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, have been synthesized and evaluated for their positive inotropic activity. These derivatives showed significant activity compared to standard drugs like milrinone in isolated rabbit heart preparations (Zhang et al., 2008).

Anticancer and Antimicrobial Applications

Compounds with structural similarities to N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide have been explored for their potential in cancer therapy and antimicrobial activity. For example, certain derivatives of 1,2,4-triazolo[4,3-a]-quinoline have shown promising anticancer activity. Urea derivatives linked to this moiety have been reported to exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). Additionally, other derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal species (Yurttaş et al., 2020).

Neurological and Cardiovascular Applications

The structural framework of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is relevant in neurological and cardiovascular research. Compounds within this class have been evaluated for their anticonvulsant properties (Alswah et al., 2013), and others for their inotropic effects in cardiovascular studies, showing improved activities compared to existing drugs (Jiang et al., 2010).

Material Science Applications

In material science, derivatives of N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide have been explored for their potential in developing new materials with unique properties. For example, combining benzotriazole and quinoxaline units has led to the synthesis of novel monomers with potential applications in optoelectronics due to their unique doping properties and small band gaps (Ozdemir et al., 2012).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O5/c1-16-6-2-5-9-20(16)36-25-24-29-30(26(33)31(24)19-8-4-3-7-18(19)28-25)14-23(32)27-13-17-10-11-21-22(12-17)35-15-34-21/h2-12H,13-15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXBOXPOOBEGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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